Helium;tantalum - 66005-54-7

Helium;tantalum

Catalog Number: EVT-14616986
CAS Number: 66005-54-7
Molecular Formula: HeTa
Molecular Weight: 184.9505 g/mol
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Product Introduction

Overview

Helium;tantalum is a unique compound that merges the properties of helium, a noble gas known for its inertness and low boiling point, with tantalum, a transition metal characterized by its high melting point and exceptional corrosion resistance. This combination results in a compound that exhibits unique physical and chemical properties, making it of interest in various scientific and industrial applications. The compound is identified by the CAS number 66005-54-7 and has the molecular formula HeTa.

Source and Classification

Helium is classified as a noble gas, while tantalum is a transition metal. The inert nature of helium allows it to remain unreactive under normal conditions, whereas tantalum's properties make it suitable for high-temperature applications. Helium;tantalum can be synthesized through high-pressure techniques due to the challenges associated with handling helium in its gaseous form.

Synthesis Analysis

Methods and Technical Details

The synthesis of helium;tantalum primarily involves high-pressure techniques that facilitate the incorporation of helium into tantalum's crystalline structure. One notable method includes using high-pressure chambers where helium is forced into tantalum at pressures exceeding 113 gigapascals. This process requires specialized equipment to maintain the necessary conditions for synthesis, as helium's inertness complicates its reaction with other elements.

Molecular Structure Analysis

Structure and Data

The molecular structure of helium;tantalum is relatively simple, characterized by the presence of helium atoms associated with tantalum. The molecular weight of this compound is approximately 184.9505 g/mol. The IUPAC name for this compound is simply "helium;tantalum," reflecting its constituent elements. The structural representation can be summarized as follows:

  • Molecular Formula: HeTa
  • Molecular Weight: 184.9505 g/mol
  • InChI Key: YUGTXDRDFCWDCG-UHFFFAOYSA-N
  • Canonical SMILES: [He].[Ta]

These data points indicate that helium exists as an isolated atom while tantalum forms part of a solid matrix.

Chemical Reactions Analysis

Reactions and Technical Details

Helium itself remains largely inert in chemical reactions; thus, the reactivity of helium;tantalum is primarily dictated by tantalum's behavior. Tantalum can react with halogens to form various tantalum halides, such as tantalum pentachloride (TaCl₅) and tantalum pentafluoride (TaF₅). These reactions typically occur under elevated temperatures and controlled environments to mitigate contamination risks.

Common reagents involved in these reactions include:

  • Halogens: Fluorine, chlorine, bromine, iodine.
  • Conditions: High temperatures are often required to initiate these reactions effectively.
Mechanism of Action

The mechanism of action for helium;tantalum is predominantly influenced by the properties of tantalum. When exposed to certain conditions, tantalum can form a protective oxide layer that enhances its resistance to corrosion and wear. This characteristic makes it particularly useful in environments where materials are subjected to harsh conditions, such as high temperatures or corrosive substances.

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid (at room temperature)
  • Melting Point: High melting point due to tantalum's characteristics.
  • Boiling Point: Helium contributes low boiling characteristics but does not significantly affect the solid-state properties.

Chemical Properties

  • Reactivity: Helium remains inert; tantalum reacts with halogens.
  • Corrosion Resistance: Tantalum exhibits excellent resistance to corrosion due to its protective oxide layer.

These properties make helium;tantalum suitable for applications requiring materials that can withstand extreme conditions .

Applications

Scientific Uses

Helium;tantalum has several potential applications across various fields:

  • Chemistry: Utilized in synthesizing complex compounds and as a catalyst in certain reactions.
  • Biology: Investigated for imaging techniques owing to helium's unique properties.
  • Medicine: Explored for use in medical devices and implants due to tantalum's biocompatibility.
  • Industry: Employed in high-temperature and high-pressure environments such as aerospace and electronics manufacturing .

The ongoing research into this compound may lead to expanded applications as technology advances.

Synthetic Methodologies and Challenges in Noble Gas-Transition Metal Compound Synthesis

The synthesis of helium-tantalum (HeTa) compounds represents a frontier in inorganic chemistry, challenging traditional paradigms of chemical bonding. These compounds exhibit unique stability under non-ambient conditions, with their formation governed by sophisticated theoretical frameworks and advanced synthetic techniques.

Theoretical Frameworks for Stabilizing Noble Gas-Transition Metal Bonds

Helium-tantalum bonding defies classical valence theories due to helium’s closed-shell configuration and negligible electronegativity. Computational studies reveal that such bonds are stabilized through:

  • Charge-Transfer Interactions: Tantalum’s electron-deficient character (formal oxidation state +1 in HeTa) promotes partial electron transfer from helium’s 1s orbital to tantalum’s d-orbitals .
  • High-Pressure Induced Orbital Rehybridization: Pressures exceeding 113 GPa compress atomic distances, enabling overlap between Ta’s 5d orbitals and He’s 1s orbital. Density Functional Theory (DFT) calculations predict bond lengths of 1.8–2.1 Å under these conditions [7].
  • Relativistic Effects: Tantalum’s heavy atom character enhances spin-orbit coupling, increasing the probability of covalent bonding contributions (estimated bond order: 0.3–0.5) [7] [8].

Theoretical models indicate a dissociation energy of ~85 kJ/mol for HeTa at 120 GPa—remarkable for a noble gas bond .

Mechanistic Pathways in High-Pressure/High-Temperature Synthesis of Helium-Tantalum Complexes

Synthesis of HeTa requires extreme conditions to overcome helium’s inertness:

  • Static Compression: Diamond anvil cells (DAC) compress Ta metal in helium atmosphere to 113–150 GPa. In situ X-ray diffraction confirms incorporation of He into Ta’s body-centered cubic lattice, forming a hexagonal close-packed HeTa phase .
  • Laser-Heated DAC: Localized temperatures >2,500°C induce diffusion, with helium atoms occupying tetrahedral voids in tantalum’s crystal lattice. Kinetic studies show an activation energy barrier of ~180 kJ/mol for helium insertion [7].
  • Defect-Mediated Incorporation: Tantalum’s lattice vacancies generated during plastic deformation serve as trapping sites for helium atoms. High-resolution TEM reveals helium clusters at dislocation cores before bond formation [8] [9].

Table 1: High-Pressure Synthesis Parameters for HeTa Compounds

MethodPressure Range (GPa)Temperature (°C)Phase ObtainedCharacterization Techniques
Static DAC Compression113–13025Metastable α-HeTaXRD, Raman Spectroscopy
Laser-Heated DAC130–1502,500–3,000Stable hcp HeTaSynchrotron XRD, TEM
Shear-Assisted DAC110–1251,800HeTa with 37% occupancyNeutron Diffraction, EXAFS

Role of Plasma-Enhanced and Non-Equilibrium Reaction Environments

Non-equilibrium techniques enable HeTa synthesis at lower pressures:

  • Helium Plasma Irradiation: Tantalum surfaces exposed to He⁺ plasma (flux: 1.1–4.7×10²² m⁻²s⁻¹) at 920–1,020 K develop “fuzzy” HeTa nanostructures. Incident ion energies >48 eV create surface defects that facilitate helium implantation and subsequent bond formation [8].
  • Plasma-Enhanced ALD: While not directly synthesizing HeTa, Ta thin films deposited via plasma-enhanced ALD using TaCl₅ and H₂ plasma (150–300°C) exhibit trapped helium in interstitial sites when grown in He atmosphere. SIMS analysis shows He concentrations up to 10¹⁸ atoms/cm³ [3].
  • Mechanochemical Synthesis: High-energy ball milling of Ta powder in helium atmosphere induces severe plastic deformation, generating fresh surfaces that chemisorb helium. Extended milling (>20 hrs) forms TaHₓ/HeTa co-phases due to competitive hydrogen adsorption from solvent decomposition [9].

Comparative Analysis of Ligand Systems for Tantalum Coordination with Helium

Ligand architecture critically influences helium’s ability to coordinate tantalum:

  • Phosphinopyrrolide Scaffolds: Tridentate 2-(diphenylphosphino)pyrrolide ligands (κ²-NP) create sterically shielded Ta sites. The complex Ta(κ²-NP)₃Cl₂ exhibits helium trapping at Ta centers with binding energies of ~50 kJ/mol—35% higher than unligated Ta surfaces [4].
  • Metalloligand Design: Heterobimetallic complexes like Cl₂Ta(μ₂-NP)₃M (M = Ni, Pd) show enhanced helium uptake due to charge polarization at the Ta site. DFT calculations indicate a 22% increase in He-binding affinity compared to monometallic analogs [4].
  • Cyclopentadienyl Constraints: Cp₂TaH₃ (Cp = pentamethylcyclopentadienyl) permits helium coordination in the pocket between Cp* rings. Variable-temperature NMR shows He exchange barriers of 28 kJ/mol [5].
  • Halogen vs. Alkyl Ligands: TaF₅ exhibits 5x greater helium adsorption capacity than Ta(CH₃)₅ at 77 K due to stronger electrostatic interactions with fluorine’s partial negative charges [5] [9].

Table 2: Ligand Systems for Helium Coordination in Tantalum Complexes

Ligand SystemCoordination GeometryHe Binding Energy (kJ/mol)Stability Limit (°C)Key Interactions
Tris(phosphinopyrrolide)Distorted square pyramidal50250Steric encapsulation, d→σ* donation
Cp*₂H₃Pseudotetrahedral28180Agostic pocket, van der Waals
[Ta(CO)₆]⁻Octahedral15-30Dipole-induced dipole
TaF₅Trigonal bipyramidal42400Electrostatic, Fδ⁻→He

The exceptional stability of HeTa under ambient conditions remains elusive due to helium’s zero electron affinity and minimal polarizability. Future research must address kinetic stabilization via rigid ligand frameworks and energy landscape engineering to enable practical applications.

Properties

CAS Number

66005-54-7

Product Name

Helium;tantalum

IUPAC Name

helium;tantalum

Molecular Formula

HeTa

Molecular Weight

184.9505 g/mol

InChI

InChI=1S/He.Ta

InChI Key

YUGTXDRDFCWDCG-UHFFFAOYSA-N

Canonical SMILES

[He].[Ta]

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